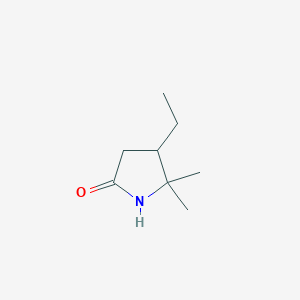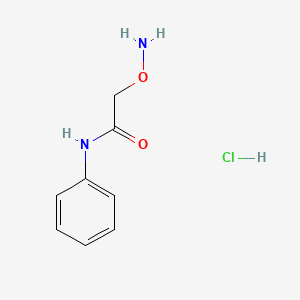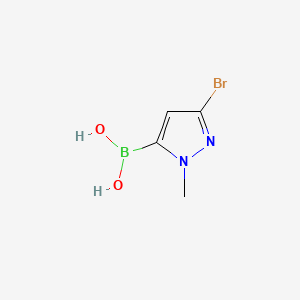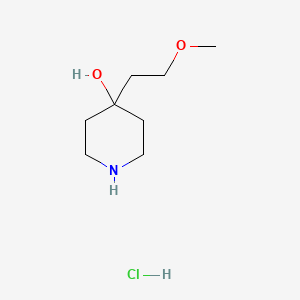![molecular formula C8H14ClNO2 B13465794 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a series of chemical reactions that build the bicyclic framework and introduce the functional groups. One common method involves the use of photochemistry to achieve [2+2] cycloaddition, which forms the bicyclic structure . This method can be further optimized by using various reagents and catalysts to improve yield and selectivity. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.2]octane: Another rigid bicyclic structure used in medicinal chemistry.
Cubane derivatives: Known for their unique three-dimensional structure and use in drug design.
The uniqueness of this compound lies in its specific spatial arrangement and functional groups, which allow for unique interactions with biological molecules and specific reactivity in chemical reactions .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-8-2-5(3-8)1-6(8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Clé InChI |
DBDMHUYLRMYVGL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)

![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)



![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
